6-amino-2-(hydroxyamino)hexanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids or bases to facilitate the hydrolysis and subsequent amination .
Industrial Production Methods
Industrial production of this compound can involve large-scale hydrolysis of caprolactam under controlled conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(hydroxyamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reagents: Various acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-amino-2-(hydroxyamino)hexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 6-amino-2-(hydroxyamino)hexanoic acid involves the inhibition of plasminogen activation, which prevents the conversion of plasminogen to plasmin. This inhibition reduces fibrinolysis, thereby stabilizing blood clots . The compound also binds to and inactivates carboxypeptidase B, further contributing to its antifibrinolytic effects .
Comparison with Similar Compounds
Similar Compounds
6-aminohexanoic acid:
6-aminocaproic acid: Another similar compound used for similar antifibrinolytic purposes.
Uniqueness
6-amino-2-(hydroxyamino)hexanoic acid is unique due to the presence of both amino and hydroxyamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual functionality allows for more versatile applications in both medical and industrial fields .
Properties
IUPAC Name |
6-amino-2-(hydroxyamino)hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-4-2-1-3-5(8-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHBJHUKURJDLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951534 | |
Record name | N~2~-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28902-93-4 | |
Record name | N~2~-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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